molecular formula C22H21N7O3 B2712688 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1334375-68-6

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide

Katalognummer: B2712688
CAS-Nummer: 1334375-68-6
Molekulargewicht: 431.456
InChI-Schlüssel: BOWHTGDOFMOXAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide is a bifunctional pyridazinone derivative featuring two distinct pyridazinone moieties linked via a propanamide bridge. One pyridazinone ring is substituted with a 1H-pyrazol-1-yl group at the 3-position, while the other bears a phenyl substituent at the same position.

Eigenschaften

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O3/c1-16(29-21(31)11-9-19(26-29)27-14-5-12-24-27)22(32)23-13-15-28-20(30)10-8-18(25-28)17-6-3-2-4-7-17/h2-12,14,16H,13,15H2,1H3,(H,23,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWHTGDOFMOXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Structural Overview

This compound features a pyridazine ring , a pyrazole moiety , and an amide functional group , which are critical for its biological interactions. The molecular formula is C19H20N6O3C_{19}H_{20}N_{6}O_{3}, indicating a substantial molecular weight that could influence its pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds structurally similar to this one exhibit significant anticancer activity. For instance, derivatives of pyrazole and pyridazine have shown effectiveness against various cancer cell lines, including:

Compound NameCell Line TestedIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit inflammatory pathways, possibly by interacting with cyclooxygenase enzymes or other signaling molecules involved in inflammation. Preliminary studies indicate that this compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

The proposed mechanism of action for this compound involves its interaction with specific biological targets, particularly proteins associated with cancer and inflammation. Molecular docking studies suggest that it may bind to kinases or receptors involved in tumor progression and inflammatory signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A review highlighted the anticancer potential of several pyrazole derivatives, noting their ability to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .
  • In Vitro Studies : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, indicating strong potential for therapeutic development .
  • Molecular Modeling Studies : Research involving molecular modeling has provided insights into the binding affinities of these compounds to their targets, suggesting that structural modifications could enhance their efficacy against specific diseases .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features a pyridazine core with substitutions that include:

  • A pyrazole moiety at the 3-position.
  • An ethyl group linked to another pyridazine derivative at the N-position.

The presence of multiple heteroatoms and functional groups suggests that this compound may interact with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Anticancer Activity

Several studies have reported the anticancer potential of pyridazine derivatives. For instance, compounds similar to 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl) have been shown to inhibit cyclin-dependent kinases, crucial for cell cycle regulation, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial enzymes and disrupt cellular processes, making it a candidate for antibiotic development .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of related compounds. They have been tested in various in vitro and in vivo models, showing efficacy comparable to established anti-inflammatory drugs .

Antihypertensive Activity

Some derivatives have been evaluated for their antihypertensive effects, showing promise in lowering blood pressure through mechanisms involving vasodilation and inhibition of vascular smooth muscle contraction .

Case Study 1: Anticancer Activity

A study conducted by Ahmad et al. synthesized several pyridazinone derivatives and tested them against breast cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting their potential use in cancer therapy .

Case Study 2: Anti-inflammatory Evaluation

In another study, researchers synthesized isoxazolo[4,5-d]pyridazin derivatives and evaluated their anti-inflammatory activity using COX inhibition assays. The most potent compounds showed comparable effects to traditional anti-inflammatory medications .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide

Key Differences :

  • Core Structure: The analog retains a single pyridazinone ring substituted with a phenyl group at the 3-position, compared to the dual pyridazinone system in the target compound.
  • Substituents : The analog lacks the 1H-pyrazol-1-yl substituent, which in the target compound may introduce additional hydrogen-bonding or π-stacking interactions.

Table 1: Structural Comparison

Feature Target Compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Pyridazinone Moieties Dual (3-(1H-pyrazol-1-yl) and 3-phenyl) Single (3-phenyl)
Side Chain Propanamide Acetamide
Key Substituents 1H-pyrazol-1-yl, phenyl Phenyl, pyridin-3-ylmethyl
Potential Bioactivity Hypothesized dual-target engagement Unreported in evidence

Structural Analog: N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

Key Differences :

  • Core Structure: This compound features a pyridazine ring substituted with both phenyl and pyrazolyl groups but lacks the pyridazinone oxygen (6-oxo group) present in the target compound .
  • Functional Groups: The absence of the amide bridge and pyridazinone moieties limits direct structural overlap, though the pyrazolyl and phenyl groups suggest shared pharmacophoric elements.

Implications :

  • The 6-oxo group in pyridazinones is critical for hydrogen-bonding interactions in enzyme inhibition (e.g., phosphodiesterase or kinase targets). Its absence in N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine may reduce such activity .
  • The propanamide linker in the target compound could improve membrane permeability compared to the simpler amine linkage in this analog.

Table 2: Functional Group Impact

Compound 6-Oxo Group Amide Linker Bioactive Substituents
Target Compound Yes Yes Pyrazolyl, phenyl
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine No No Pyrazolyl, phenyl

SAR Considerations :

  • Pyridazinone vs.
  • Substituent Effects : Pyrazolyl groups may confer metabolic stability compared to phenyl groups, as seen in kinase inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.